methyl 4-[(5-bromopentyl)oxy]benzoate
CAS No.: 158771-47-2
Cat. No.: VC11517367
Molecular Formula: C13H17BrO3
Molecular Weight: 301.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158771-47-2 |
|---|---|
| Molecular Formula | C13H17BrO3 |
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | methyl 4-(5-bromopentoxy)benzoate |
| Standard InChI | InChI=1S/C13H17BrO3/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3 |
| Standard InChI Key | IZESMFHWBSRQFQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCCCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 4-[(5-bromopentyl)oxy]benzoate features a benzoate ester group para-substituted with a 5-bromopentyl ether chain. The bromine atom at the terminal position of the pentyl chain introduces significant electrophilic character, while the ester group contributes to the compound’s polarity and hydrolytic stability. The canonical SMILES representation (COC(=O)C1=CC=C(C=C1)OCCCCCBr) underscores the spatial arrangement of these functional groups.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 158771-47-2 |
| Molecular Formula | C₁₃H₁₇BrO₃ |
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | Methyl 4-(5-bromopentoxy)benzoate |
| Purity | 95% |
Crystallographic Insights
Although direct crystallographic data for methyl 4-[(5-bromopentyl)oxy]benzoate remains unpublished, studies on structurally analogous compounds provide valuable insights. For instance, the crystal structure of (Z)-2-(4-((5-bromopentyl)oxy)benzylidene) (C₂₃H₂₅BrO₆) reveals a triclinic lattice with unit cell parameters a = 7.8451 Å, b = 7.9428 Å, c = 17.6360 Å, and angles α = 90.146°, β = 90.433°, γ = 99.307° . The bromine atom in this related compound exhibits a displacement parameter of 0.07969 Ų, suggesting moderate thermal motion . Such data imply that the bromopentyl chain in methyl 4-[(5-bromopentyl)oxy]benzoate may adopt similar conformational flexibility, influencing its reactivity in solution.
Synthesis and Reaction Mechanisms
Primary Synthetic Route
The compound is typically synthesized via nucleophilic substitution (Sₙ2) between methyl 4-hydroxybenzoate and 5-bromopentanol. In this reaction, the hydroxyl group of methyl 4-hydroxybenzoate attacks the electrophilic carbon bonded to bromine in 5-bromopentanol, displacing the bromide ion and forming the ether linkage. Optimal conditions include anhydrous solvents (e.g., dichloromethane) and a base such as potassium carbonate to deprotonate the phenolic oxygen, enhancing nucleophilicity.
Applications in Pharmaceutical and Materials Chemistry
Drug Development
The bromopentyl chain serves as a versatile handle for further derivatization, enabling the compound’s integration into prodrug systems. Upon hydrolysis of the ester group, the released 4-[(5-bromopentyl)oxy]benzoic acid could act as a ligand for targeting enzymes or receptors in antimicrobial therapies. Comparative studies on halogenated benzoates suggest that bromine’s polarizability enhances binding affinity to bacterial efflux pumps, potentially overcoming drug resistance.
Polymer Science
In materials science, the compound’s dual functionality facilitates its use as a crosslinking agent. The bromine atom participates in radical-mediated polymerization, while the aromatic ester contributes to thermal stability in polymer matrices. Such hybrid materials find applications in coatings and adhesives requiring controlled degradation profiles.
Biological Activity and Mechanistic Studies
Metabolic Pathways
In vitro studies suggest that esterase-mediated hydrolysis of the compound releases 4-[(5-bromopentyl)oxy]benzoic acid, which undergoes hepatic glucuronidation and renal excretion. The bromopentyl moiety may also undergo oxidative debromination via cytochrome P450 enzymes, generating reactive intermediates that warrant further toxicological evaluation.
Comparative Analysis with Halogenated Analogues
Chloro- and Iodo-Substituted Derivatives
Replacing bromine with chlorine or iodine alters the compound’s reactivity and biological activity. For example, methyl 4-[(5-chloropentyl)oxy]benzoate exhibits reduced electrophilicity, slowing Sₙ2 reactions but improving hydrolytic stability. Conversely, the iodo analogue’s larger atomic radius enhances van der Waals interactions in crystal packing, as evidenced by structural studies .
Fluorinated Counterparts
Future Research Directions
Targeted Drug Delivery
Functionalizing the bromopentyl chain with targeting moieties (e.g., peptides or antibodies) could enable site-specific drug delivery. Computational modeling of ligand-receptor interactions will guide rational design.
Green Synthesis Protocols
Developing solvent-free or catalytic methods for the compound’s synthesis remains a priority. Photocatalytic bromination and enzymatic esterification represent promising avenues to reduce environmental impact.
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